molecular formula C17H15FN4O3 B11113831 4-fluoro-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]benzamide

4-fluoro-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]benzamide

Cat. No.: B11113831
M. Wt: 342.32 g/mol
InChI Key: KFBSBTQULXVXAX-UHFFFAOYSA-N
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Description

4-fluoro-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]benzamide is an organic compound belonging to the class of phenylmorpholines. These are aromatic compounds containing a morpholine ring and a benzene ring linked to each other through a carbon-carbon or carbon-nitrogen bond

Preparation Methods

The synthesis of 4-fluoro-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]benzamide typically involves the following steps:

    Formation of the Benzoxadiazole Ring: The initial step involves the formation of the benzoxadiazole ring through a cyclization reaction.

    Introduction of the Fluoro Group: The fluoro group is introduced via a nucleophilic substitution reaction.

    Attachment of the Morpholine Ring: The morpholine ring is attached through a nucleophilic substitution reaction involving a suitable leaving group.

    Formation of the Benzamide: The final step involves the formation of the benzamide through an amide bond formation reaction.

Chemical Reactions Analysis

4-fluoro-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially involving the fluoro group.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures depending on the specific reaction.

Scientific Research Applications

4-fluoro-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: It may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-fluoro-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]benzamide involves its interaction with specific molecular targets. One known target is the mitogen-activated protein kinase 14 (MAPK14), which plays a role in various cellular processes, including inflammation and cell differentiation . The compound likely exerts its effects by inhibiting the activity of this kinase, thereby modulating the associated signaling pathways.

Comparison with Similar Compounds

Similar compounds to 4-fluoro-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]benzamide include:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the benzoxadiazole ring, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H15FN4O3

Molecular Weight

342.32 g/mol

IUPAC Name

4-fluoro-N-(4-morpholin-4-yl-2,1,3-benzoxadiazol-7-yl)benzamide

InChI

InChI=1S/C17H15FN4O3/c18-12-3-1-11(2-4-12)17(23)19-13-5-6-14(16-15(13)20-25-21-16)22-7-9-24-10-8-22/h1-6H,7-10H2,(H,19,23)

InChI Key

KFBSBTQULXVXAX-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC=C(C3=NON=C23)NC(=O)C4=CC=C(C=C4)F

Origin of Product

United States

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